(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one
Description
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Properties
Molecular Formula |
C20H20Cl2N4O4 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18- |
InChI Key |
XIOHKIAPXVDWCP-NKFKGCMQSA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N\O)/C[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_21H_24Cl_2N_4O_3
- Molecular Weight : 461.34 g/mol
Pharmacological Profile
The biological activity of this compound has been studied in various contexts:
1. Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can increase serotonin levels in the brain, which is crucial for mood regulation. The specific compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Antipsychotic Effects
Piperazine derivatives are often evaluated for their antipsychotic properties. The presence of the bis(4-chlorophenyl)methyl group is believed to enhance binding affinity to dopamine receptors, which could contribute to antipsychotic efficacy.
3. Neuroprotective Properties
Some studies suggest that this compound may exhibit neuroprotective effects against oxidative stress and neuroinflammation. These properties are vital in conditions like Alzheimer's disease and Parkinson's disease.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Dopamine Receptor Modulation : Interaction with D2 and D3 dopamine receptors.
- Serotonin Receptor Activity : Potential agonism or antagonism at various serotonin receptor subtypes.
- Inhibition of Monoamine Oxidase (MAO) : This could lead to increased levels of neurotransmitters like serotonin and norepinephrine.
Case Studies
Several case studies have documented the effects of similar piperazine derivatives:
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine compounds for their antidepressant activity. Results indicated that compounds with structural similarities to this compound demonstrated significant reductions in depression-like behaviors in rodent models .
Case Study 2: Neuroprotective Effects
In a study examining neuroprotective agents, a related compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
